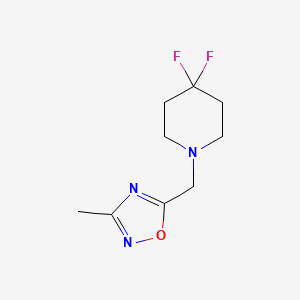

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 4,4-difluoropiperidine moiety, which is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom . The compound also contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 4,4-difluoropiperidine and 1,2,4-oxadiazole rings. The difluoropiperidine ring would likely impart some degree of polarity to the molecule due to the presence of the electronegative fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoropiperidine ring could impart some degree of polarity to the molecule, potentially affecting its solubility and reactivity .Scientific Research Applications

Overview of 1,3,4-Oxadiazole and Its Derivatives

1,3,4-Oxadiazole and its derivatives, including compounds similar to "5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole", are recognized for their extensive therapeutic potential across various domains of medicinal chemistry. The unique structural features of the 1,3,4-oxadiazole ring, characterized by pyridine-like nitrogen atoms, facilitate effective interactions with different enzymes and receptors through numerous weak interactions. This enables a wide range of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a significant area of interest for researchers aiming to treat diverse ailments (Verma et al., 2019).

Therapeutic Potency and Applications

Anticancer and Antiviral Properties

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives have been a focal point due to their potent anticancer and antiviral activities. These compounds exhibit their therapeutic effects through the inhibition of various enzymes, kinases, and growth factors, positioning them as potential lead molecules for future treatments of cancer and viral infections (Devi et al., 2022).

Antimicrobial Activity

The rising challenge of antimicrobial resistance has driven the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Some of these new compounds have surpassed the activity levels of existing antibiotics, suggesting their potential as novel therapeutic agents (Glomb & Świątek, 2021).

Neurological Disorders

Compounds with the 1,3,4-oxadiazole core have demonstrated considerable potential in addressing mental health issues, including parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders. The structural diversity of oxadiazole derivatives allows for the development of molecules with superior efficacy and minimal side effects, thus providing new avenues for treating psychological disorders (Saxena et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4,4-difluoropiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBDPDSTQHKLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-4-ethoxybutan-1-one](/img/structure/B2738904.png)

![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)